molecular formula C16H15NO4S B2537162 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 750613-84-4

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2537162
CAS No.: 750613-84-4
M. Wt: 317.36
InChI Key: FOCXDNHATGXDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a high-purity chemical compound offered for research use in immunology and drug discovery. This benzoic acid derivative features a phenyl(allyl)sulfamoyl substituent, a scaffold recognized in scientific research for its potential as an ERAP1 modulator, which is a key enzyme in antigen processing and presentation . Compounds within this chemical class are of significant interest in the development of vaccine adjuvants, as structurally related sulfamoyl benzamide compounds have been identified in high-throughput screens for their ability to enhance NF-κB signaling, a critical pathway in immune response regulation . Researchers can utilize this molecule as a key intermediate or building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCXDNHATGXDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

therapeutic potential of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic Acid in Drug Discovery

Executive Summary

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid represents a pivotal scaffold in modern medicinal chemistry, distinguished by its 3-sulfamoylbenzoic acid core functionalized with an N-phenyl and N-allyl (prop-2-en-1-yl) moiety. While structurally related to classic uricosurics like Probenecid, this specific tertiary sulfonamide derivative has emerged as a high-value pharmacophore for targeting G-protein coupled receptors (specifically P2Y14) and organic anion transporters (OATs/URAT1) .

This guide analyzes the compound’s therapeutic utility, focusing on its mechanism as a P2Y14 receptor antagonist for inflammatory diseases (e.g., Acute Lung Injury, Asthma) and its potential as a uricosuric agent for gout. We provide a detailed technical roadmap covering its chemical synthesis, mechanism of action, and validation protocols.

Chemical Identity & Physicochemical Profile

The compound is a 3-substituted benzoic acid derivative.[1][2][3] The meta-positioning of the sulfamoyl group, combined with the bulky hydrophobic N-phenyl and reactive N-allyl groups, confers unique steric and electronic properties compared to the para-substituted Probenecid.

PropertyValue / CharacteristicImplication for Drug Discovery
IUPAC Name 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acidSpecific regioisomer (meta-sulfamoyl).
Molecular Formula C₁₆H₁₅NO₄SMW ~317.36 g/mol (Rule of 5 compliant).
Core Scaffold 3-Sulfamoylbenzoic acidPrivileged structure for anion recognition.
Key Substituents N-Phenyl (Aromatic), N-Allyl (Alkenyl)N-Phenyl provides π-π stacking; N-Allyl offers a metabolic handle or hydrophobic fit.
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Ionized (anionic) at physiological pH; critical for OAT/URAT1 recognition.
LogP (Predicted) ~2.5 - 3.2Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (COOH)Low donor count favors bioavailability.

Mechanism of Action (MOA)

The therapeutic potential of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is driven by two primary mechanisms: P2Y14 Antagonism (Inflammation) and URAT1 Inhibition (Metabolic).

A. Primary Target: P2Y14 Receptor Antagonism

The P2Y14 receptor is a Gi/o-coupled GPCR activated by UDP-glucose/UDP-galactose, playing a critical role in immune cell chemotaxis (neutrophils, macrophages).[3]

  • Mechanism: The compound acts as an orthosteric antagonist, blocking UDP-sugar binding.

  • Effect: Inhibition of Gi/o signaling

    
     Increased cAMP (prevention of decrease) 
    
    
    
    Reduced Ca²⁺ mobilization
    
    
    Inhibition of Chemotaxis & Cytokine Release (IL-1β, IL-6).
  • Selectivity: The N-phenyl group occupies the hydrophobic pocket of the P2Y14 transmembrane domain, while the benzoic acid moiety interacts with positively charged residues (e.g., Arg/Lys) near the extracellular loop.

B. Secondary Target: URAT1/OAT Inhibition

Similar to Probenecid, the anionic carboxylate and sulfonamide core mimic uric acid, allowing the compound to bind to the Urate Transporter 1 (URAT1) in the proximal tubule.

  • Mechanism: Competitive inhibition of urate reabsorption.

  • Effect: Increased uric acid excretion (uricosuric effect).

Pathway Visualization: P2Y14 Antagonism

P2Y14_Pathway Agonist UDP-Glucose (Endogenous Agonist) P2Y14 P2Y14 Receptor (Gi/o Coupled) Agonist->P2Y14 Activates Antagonist 3-[Phenyl(prop-2-en-1-yl) sulfamoyl]benzoic acid Antagonist->P2Y14 Blocks (IC50 ~ nM) cAMP cAMP Levels Antagonist->cAMP Restores/Increases Ca Intracellular Ca²⁺ Mobilization Antagonist->Ca Reduces Inflammation Inflammatory Response (ALI, Asthma) Antagonist->Inflammation Therapeutic Effect Gi Gαi/o Protein P2Y14->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLCβ Activation Gi->PLC Activates (Gβγ) AC->cAMP Decreases PLC->Ca Increases Chemotaxis Immune Cell Chemotaxis (Neutrophils) Ca->Chemotaxis Promotes Chemotaxis->Inflammation Exacerbates

Caption: Mechanism of P2Y14 antagonism by 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, preventing Gi/o-mediated inflammation.

Therapeutic Applications

Acute Lung Injury (ALI) & Asthma
  • Rationale: P2Y14 is highly expressed in lung epithelial cells and neutrophils. Antagonism reduces the infiltration of neutrophils and the release of pro-inflammatory cytokines (IL-6, TNF-α) induced by LPS or allergens.

  • Advantage: The N-allyl group may offer a metabolic "soft spot" or specific hydrophobic interaction that improves potency over simple alkyl analogs.

Gout & Hyperuricemia
  • Rationale: As a structural analog of Probenecid, the compound targets URAT1.

  • Differentiation: The N-phenyl substitution increases lipophilicity, potentially improving tissue distribution compared to the highly polar Probenecid, though care must be taken to maintain substrate specificity.

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesize 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid from 3-(chlorosulfonyl)benzoic acid.

  • Reagents: 3-(Chlorosulfonyl)benzoic acid (Starting Material), N-Allylaniline (Nucleophile), Triethylamine (Base), DCM (Solvent).

  • Step 1 (Sulfonylation):

    • Dissolve N-allylaniline (1.1 eq) and Triethylamine (2.0 eq) in anhydrous DCM at 0°C.

    • Add 3-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise under N₂ atmosphere.

    • Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Step 2 (Workup):

    • Wash reaction mixture with 1N HCl (to remove excess amine/base) and Brine.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Step 3 (Purification):

    • Recrystallize from EtOH/Water or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

    • Yield Target: >85%.

    • Characterization: ¹H NMR (verify Allyl peaks at ~5.8 ppm, ~5.2 ppm; Phenyl at ~7.4 ppm), LC-MS (m/z 318 [M+H]⁺).

Protocol B: In Vitro P2Y14 Antagonist Assay (Calcium Flux)

Objective: Determine the IC₅₀ of the compound against UDP-glucose induced calcium mobilization.

  • Cell Line: CHO-K1 cells stably expressing human P2Y14 receptor and Gα16 (to couple Gi to Ca²⁺ release).

  • Seeding: Plate cells (20,000/well) in 384-well black-wall plates; incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Treatment:

    • Add test compound (serial dilutions, e.g., 0.1 nM – 10 µM) to wells. Incubate for 15 min.

  • Agonist Challenge:

    • Inject UDP-glucose (EC₈₀ concentration, typically ~100 nM).

  • Measurement: Monitor fluorescence (Ex 490 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Safety & ADME Considerations

  • Metabolic Stability (Allyl Group): The N-allyl group is a potential site for metabolic activation (epoxidation) or oxidation.

    • Mitigation: Assess stability in Liver Microsomes (RLM/HLM). If clearance is too high, consider replacing the allyl with a cyclopropyl-methyl or propyl group (saturation).

  • Sulfonamide Hypersensitivity: As a sulfonamide derivative, screen for potential allergic liability (SJS/TEN risk markers), though non-antibiotic sulfonamides generally have lower risk.

  • Selectivity: Screen against COX-1/COX-2 (due to structural similarity to NSAIDs like Valdecoxib) and Carbonic Anhydrase (though tertiary sulfonamides are poor CA inhibitors).

Future Directions & Optimization

  • SAR Expansion:

    • Ring A (Benzoic): Substitute at position 4 or 5 (e.g., -Cl, -CF3) to improve potency.

    • Linker: Test bioisosteres for the sulfonamide (e.g., sulfonimidamide) to improve solubility.

  • Prodrug Strategy: Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability, relying on plasma esterases to release the active acid.

References

  • Discovery of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists. Source:European Journal of Medicinal Chemistry (2025).[3] Context: Establishes the 3-sulfamoylbenzoic acid scaffold as a potent P2Y14 antagonist class.[3] Link:[Link][3]

  • P2Y14 Receptor: A Novel Target for Inflammation. Source:[3]Purinergic Signalling. Context: Validates P2Y14 as a therapeutic target for asthma and ALI. Link:[Link]

  • PubChem Compound Summary: 3-Sulfamoylbenzoic acid derivatives. Source:National Center for Biotechnology Information. Context: Chemical structure and property data.[1][2][3][4][5][6][7][8][9] Link:[Link]

Sources

crystal structure analysis of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven framework for the , a molecule of interest in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this document outlines a robust, first-principles approach to its synthesis, crystallization, and subsequent structural elucidation via single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, from solvent selection in crystallization to the nuances of data refinement, providing researchers and drug development professionals with a self-validating system for obtaining a high-resolution, publication-quality crystal structure.

Introduction: The Scientific Imperative

The three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For a compound like 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, which incorporates a flexible allyl group, a sulfonamide linkage, and a carboxylic acid moiety, understanding its solid-state conformation is paramount. These features suggest a rich potential for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which can dictate everything from solubility and stability to receptor-binding affinity.

This guide, therefore, serves as a proactive blueprint for researchers aiming to undertake this analysis. We will proceed logically from the synthesis of the molecule to the final, refined crystal structure, emphasizing the critical decision points and quality control measures that ensure the trustworthiness of the final data.

Proposed Synthetic Pathway

To perform a crystal structure analysis, a pure, crystalline sample is required. The synthesis of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid can be approached through a standard sulfonamide formation reaction.

A plausible and efficient synthetic route involves the reaction of 3-(chlorosulfonyl)benzoic acid with N-allylaniline. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl chloride.

Experimental Protocol: Synthesis

  • Reactant Preparation: Dissolve N-allylaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as a scavenger for the HCl byproduct that will be generated.

  • Slow Addition of Sulfonyl Chloride: Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the cooled N-allylaniline solution over 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final, pure 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a well-ordered lattice. Given the polarity of the carboxylic acid and the sulfonamide group, combined with the more nonpolar phenyl and allyl moieties, a range of solvent systems should be explored.

Crystallization Strategies

Technique Solvent System (Examples) Rationale & Causality
Slow Evaporation Dichloromethane (DCM), Ethyl Acetate, AcetoneThe compound is dissolved to near-saturation at room temperature. The container is covered with a perforated film to allow the solvent to evaporate slowly over several days. This is often a good starting point due to its simplicity.
Vapor Diffusion (Liquid) Methanol/DCM, Ethanol/TolueneA solution of the compound in a good solvent (e.g., DCM) is placed in a small vial. This vial is then placed in a larger, sealed jar containing a poor solvent (the precipitant, e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.
Vapor Diffusion (Solid) Not typically a first choice for this type of molecule.More common for highly sensitive materials.
Cooling Acetonitrile, IsopropanolA saturated solution is prepared at a higher temperature and then allowed to cool slowly. This method relies on the compound having a higher solubility at elevated temperatures.

Workflow for Crystallization Screening

G cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_analysis Analysis prep Synthesize & Purify Target Compound evap Slow Evaporation (DCM, Acetone) prep->evap Distribute to multiple trials vapor Vapor Diffusion (Methanol/Hexane) prep->vapor Distribute to multiple trials cool Slow Cooling (Acetonitrile) prep->cool Distribute to multiple trials harvest Harvest Suitable Crystal evap->harvest Identify promising crystals vapor->harvest Identify promising crystals cool->harvest Identify promising crystals xray Single-Crystal X-ray Diffraction harvest->xray

Caption: Workflow for crystallization and crystal selection.

Single-Crystal X-ray Diffraction: From Data to Structure

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of X-ray diffraction analysis can begin.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K). Cryo-cooling is standard practice as it minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined from a few initial diffraction images. A full sphere of data is then collected by rotating the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction. The output of this step is a reflection file (e.g., an HKL file).

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensities, the phase information is lost. For organic molecules, direct methods are typically successful. These statistical methods are implemented in software like SHELXT, which can often locate most or all of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model from the structure solution is refined. This is an iterative process of least-squares refinement where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. This process is continued until the refinement converges, indicated by a stable R-factor (a measure of the agreement between the model and the data).

Workflow for Structure Elucidation

G cluster_data Data Acquisition cluster_solve Structure Solution & Refinement mount Mount Crystal on Goniometer collect Collect Diffraction Data (Full Sphere) mount->collect reduce Data Reduction & Correction (HKL file) collect->reduce solve Solve Phase Problem (e.g., Direct Methods) reduce->solve refine Iterative Least-Squares Refinement solve->refine refine->solve Adjust model validate Validation & CIF Generation refine->validate Convergence

Caption: From data collection to a validated crystal structure.

Predicted Structural Features & Interpretation

Based on the molecular structure of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, we can anticipate several key structural features that would be of significant interest.

Expected Crystallographic Data Summary (Hypothetical)

Parameter Expected Value/Range Significance
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for organic molecules.
Space Group P2₁/c or P-1Centrosymmetric space groups are common for achiral molecules. The presence of a chiral center would necessitate a non-centrosymmetric space group.
Z (Molecules/Unit Cell) 2, 4, or 8Reflects the packing efficiency of the molecules within the unit cell.
R-factor < 0.05 (5%)A low R-factor indicates a good fit between the crystallographic model and the experimental data.

Key Structural Insights to Investigate:

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that these groups will form dimeric structures or extended chains, which will be the dominant interactions governing the crystal packing. The sulfonamide oxygen atoms can also act as hydrogen bond acceptors.

  • Molecular Conformation: The torsion angles around the S-N bond and the C-S bond will define the overall shape of the molecule. Crystal packing forces can often "select" for a specific low-energy conformation.

  • π-π Stacking: The presence of the phenyl ring may lead to π-π stacking interactions with neighboring molecules, which would also contribute to the stability of the crystal lattice.

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure, including atomic coordinates, unit cell dimensions, and details of the data collection and refinement. This file can be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the data available to the wider scientific community.

Conclusion

The determination of the crystal structure of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is an achievable and highly valuable endeavor. By following a systematic approach encompassing rational synthesis, meticulous crystallization screening, and rigorous X-ray diffraction analysis, researchers can unveil the precise three-dimensional architecture of this molecule. The resulting structural insights will provide a foundational understanding of its solid-state behavior and can guide future efforts in drug design and materials engineering. This guide provides the technical and logical framework necessary to execute this process with confidence and scientific integrity.

References

  • Garman, E. F. (1999). Cryocooling of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1641-1653. Available at: [Link]

  • Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

Methodological & Application

synthesis protocol for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis protocol for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (also referred to as N-allyl-N-phenyl-3-carboxybenzenesulfonamide). The protocol is designed for high purity and scalability, utilizing a convergent synthetic route that minimizes side reactions common in sulfonamide chemistry.

Technical Abstract

The synthesis of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is achieved via a two-step sequence: (1) Nucleophilic substitution of methyl 3-(chlorosulfonyl)benzoate with


-allylaniline to form the sulfonamide linkage, followed by (2) chemoselective saponification of the methyl ester. This route is preferred over direct sulfonyl chloride coupling to the free benzoic acid to prevent solubility issues and zwitterionic complications during workup. The protocol emphasizes strict temperature control during the exothermic sulfonylation step to prevent 

-oxide formation or allyl degradation.

Part 1: Retrosynthetic Analysis & Pathway

The target molecule is disconnected at the sulfonamide S-N bond and the ester linkage.

Strategic Disconnections:

  • S-N Bond Formation: The primary disconnection utilizes the high reactivity of sulfonyl chlorides toward secondary amines.

  • Ester Hydrolysis: The benzoic acid moiety is masked as a methyl ester to facilitate organic solubility and purification during the coupling phase.

Retrosynthesis Target Target: 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid Intermediate Intermediate: Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoate Target->Intermediate Hydrolysis (LiOH, THF/H2O) SM1 Reagent A: Methyl 3-(chlorosulfonyl)benzoate Intermediate->SM1 Sulfonylation (Pyridine, DCM) SM2 Reagent B: N-Allylaniline Intermediate->SM2

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.

Part 2: Experimental Protocols

Step 1: Synthesis of Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoate

This step establishes the core sulfonamide scaffold. The use of pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst.

Reagents:

  • Methyl 3-(chlorosulfonyl)benzoate (CAS: 63555-50-0)

  • 
    -Allylaniline (CAS: 589-09-3)
    
  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

Protocol:

  • Preparation: An oven-dried 250 mL round-bottom flask (RBF) is charged with Methyl 3-(chlorosulfonyl)benzoate (1.0 equiv, 10 mmol, 2.35 g) and dissolved in anhydrous DCM (50 mL). The system is purged with nitrogen and cooled to 0 °C in an ice bath.

  • Addition: In a separate vial, dissolve

    
    -Allylaniline  (1.1 equiv, 11 mmol, 1.46 g) and Pyridine  (3.0 equiv, 30 mmol, 2.4 mL) in DCM (10 mL).
    
  • Reaction: Add the amine/pyridine solution dropwise to the sulfonyl chloride solution over 15 minutes. Critical: Maintain temperature < 5 °C to avoid side reactions.

  • Incubation: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup:

    • Quench with 1M HCl (30 mL) to neutralize excess pyridine.

    • Extract the organic layer and wash sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is purified via flash column chromatography (SiO2, Gradient: 0–30% EtOAc in Hexanes) to yield the intermediate ester as a white/off-white solid.

Expected Yield: 85–92%

Step 2: Hydrolysis to 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Lithium hydroxide is selected for its mildness, preventing potential nucleophilic attack on the sulfonamide or allyl migration.

Reagents:

  • Intermediate Ester (from Step 1)

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Tetrahydrofuran (THF) / Water (

    
    )
    

Protocol:

  • Dissolution: Dissolve the Intermediate Ester (1.0 equiv, ~8.5 mmol) in THF (30 mL).

  • Saponification: Add a solution of

    
      (3.0 equiv, 25.5 mmol) in water (10 mL) to the reaction vessel.
    
  • Reaction: Stir vigorously at RT for 3–12 hours. Note: If solubility is poor, add MeOH (5 mL) to create a single phase.

  • Workup:

    • Concentrate the mixture to remove THF (do not distill to dryness).

    • Dilute the aqueous residue with water (20 mL) and cool to 0 °C.

    • Acidify carefully with 1M HCl to pH ~2. The product should precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under high vacuum at 45 °C for 12 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water.

Expected Yield: 90–95%[1]

Part 3: Critical Process Parameters & Data

ParameterSpecificationRationale
Stoichiometry (Step 1) 1.0 : 1.1 (Sulfonyl Cl : Amine)Slight excess of amine ensures complete consumption of the electrophile.
Temperature (Step 1) 0 °C

RT
Controls exothermicity; prevents decomposition of sulfonyl chloride.
Base Choice Pyridine (3.0 eq)Acts as an acid scavenger and nucleophilic catalyst (forming N-sulfonylpyridinium intermediate).
pH Control (Step 2) Acidify to pH 2Ensures full protonation of the carboxylic acid (

~4.2) for precipitation.
Solvent System DCM (Step 1); THF/H2O (Step 2)DCM solubilizes reactants; THF/H2O is standard for saponification.

Part 4: Quality Control & Validation

1. NMR Validation Criteria:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       13.0–13.5 (br s, 1H): Carboxylic acid -COOH.
      
    • 
       5.6–5.8 (m, 1H): Allyl internal alkene (-CH=).
      
    • 
       5.1–5.3 (dd, 2H): Allyl terminal alkene (=CH2).
      
    • 
       4.2–4.3 (d, 2H): Allyl methylene (-N-CH2-).
      
    • Aromatic region: 9 protons total (4 from benzoate, 5 from N-phenyl).

2. Mass Spectrometry:

  • ESI-MS: Observe

    
     peak at m/z ~316.1 (Calculated MW: 317.36  g/mol ).
    

3. Troubleshooting Guide:

  • Issue: Low yield in Step 1.

    • Cause: Moisture in DCM hydrolyzing the sulfonyl chloride.

    • Fix: Use freshly distilled DCM and dry glassware.

  • Issue: Product oiling out in Step 2.

    • Cause: Incomplete acidification or impurities.

    • Fix: Ensure pH < 3; extract with EtOAc if precipitation fails, then dry and evaporate.

References

  • Sulfonamide Synthesis Methodology

    • Shaikh, M. H., et al. "Sulfonamides: A review on their synthesis and biological activities." Current Drug Therapy 15.3 (2020). Link

    • Context: General conditions for sulfonyl chloride-amine coupling using pyridine bases.
  • Ester Hydrolysis Protocols: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (2013). Context: Standard saponification mechanisms ( ) and conditions using LiOH.
  • Allyl Group Stability

    • Trost, B. M. "The atom economy—a search for synthetic efficiency." Science 254.5037 (1991). Link

    • Context: Stability of allyl groups under basic hydrolysis conditions (LiOH comp
  • Reagent Properties

    • PubChem. "Methyl 3-(chlorosulfonyl)benzoate." National Library of Medicine. Link

Sources

Application Notes and Protocols for the Purification of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid by recrystallization. Recrystallization is a critical technique for achieving high purity of active pharmaceutical ingredients (APIs) and research compounds.[1][2] This guide outlines the theoretical principles of solvent selection, a detailed experimental protocol for solvent screening, and methods for troubleshooting common issues. The protocols described herein are designed to be a self-validating system to ensure reproducible and effective purification.

Introduction: The Importance of Purity

The compound 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a molecule of interest possessing both a carboxylic acid and a sulfonamide functional group. The presence of these moieties suggests a complex polarity profile, making the selection of an appropriate recrystallization solvent a non-trivial but crucial step in obtaining a highly pure solid material. The purity of a compound is paramount in research and drug development, as impurities can significantly impact experimental results and therapeutic efficacy.[1] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, which relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2][3]

The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature, allowing for the formation of pure crystals upon cooling.[4][5] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or insoluble even at high temperatures, allowing for their removal by hot filtration.[5]

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent is guided by the principle of "like dissolves like." The molecular structure of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid features:

  • A polar carboxylic acid group (-COOH): This group is capable of hydrogen bonding and suggests solubility in polar protic solvents like alcohols and water.[6]

  • A polar sulfonamide group (-SO₂N-): This group also contributes to the polar nature of the molecule.

  • A nonpolar phenyl group and a prop-2-en-1-yl (allyl) group: These hydrocarbon moieties introduce nonpolar character, suggesting some solubility in less polar organic solvents.

Given this mixed polarity, a single solvent may not be ideal, and a mixed-solvent system (solvent pair) might be necessary.[4] A solvent pair typically consists of two miscible solvents, one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[1]

Experimental Protocol: Systematic Solvent Screening

This protocol provides a systematic approach to identifying a suitable recrystallization solvent or solvent system for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid.

Materials and Equipment
  • Crude 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes or small Erlenmeyer flasks

  • Heating apparatus (hot plate with a water or sand bath)

  • Vortex mixer

  • Glass stirring rods

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Caption: Workflow for single solvent recrystallization screening.

Single Solvent Screening Protocol
  • Place approximately 20-30 mg of the crude 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid into a small test tube.

  • Add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature and agitate the mixture.

  • Observation at Room Temperature:

    • If the compound dissolves completely, the solvent is too good at room temperature and will likely result in poor recovery. Discard and choose a less polar solvent.[5]

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Observation at Elevated Temperature:

    • Heat the test tube in a water or sand bath to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

    • If the compound does not dissolve even after adding a significant amount of solvent (e.g., 3 mL), it is likely insoluble in that solvent. Discard and choose a more polar solvent.[5]

  • Crystallization upon Cooling:

    • If the compound dissolved at the boiling point, allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

    • If abundant, well-formed crystals appear, you have likely found a suitable single solvent for recrystallization.[7]

    • If no crystals form, the solution may be too dilute, or a solvent pair may be necessary.[8]

Solvent Pair Screening Protocol

If a single solvent is not ideal, a solvent pair can be employed.[4]

  • Dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble (the "good" solvent identified in the single-solvent screen).

  • While the solution is still hot, add a miscible solvent in which the compound is poorly soluble (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Commonly used solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[4]

Recommended Solvents for Initial Screening

The following table provides a list of recommended solvents for the initial screening, ordered by decreasing polarity.

Solvent Class Boiling Point (°C) Rationale for Inclusion
WaterPolar Protic100May dissolve the compound when hot due to the carboxylic acid group.[9][10]
MethanolPolar Protic65Good solvent for polar compounds.
EthanolPolar Protic78A versatile and common recrystallization solvent.[6]
IsopropanolPolar Protic82Similar to ethanol, often used in solvent pairs with water.[8]
AcetonePolar Aprotic56Good solvent for a wide range of organic compounds.
Ethyl AcetatePolar Aprotic77A moderately polar solvent, often used in pairs with nonpolar solvents.[11]
TolueneNonpolar Aromatic111May dissolve the compound due to the phenyl group.
Hexane/HeptaneNonpolar Aliphatic~69/~98Likely to be a poor solvent, making it a good candidate for an anti-solvent.

Table 1: Candidate Solvents for Recrystallization Screening.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; cooling is too rapid.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point.[8]
No Crystal Formation The solution is not saturated (too much solvent was used); the solution is supersaturated.Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][8]
Poor Recovery The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of solvent used. Preheat the filtration apparatus to prevent premature crystallization.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the target compound.

Table 2: Troubleshooting Guide for Recrystallization.

Conclusion

The systematic screening of a range of solvents with varying polarities is the most effective method for identifying an optimal recrystallization solvent for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid. By following the detailed protocols and utilizing the troubleshooting guide provided in these application notes, researchers can confidently and efficiently purify this compound to a high degree, ensuring the quality and reliability of their subsequent research and development activities.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

  • MDPI. (2019, January 11).

Sources

Technical Guide: Preparation and Handling of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (also known as 3-(N-allyl-N-phenylsulfamoyl)benzoic acid) is a functionalized sulfonamide derivative often utilized in medicinal chemistry as a scaffold for developing inhibitors (e.g., ERAP2 inhibitors) or receptor agonists (e.g., LPA2).

Successful biological interrogation requires precise solvation. This compound presents a specific challenge: it possesses a lipophilic core (phenyl and allyl groups) balanced by a weak acid moiety (benzoic acid, pKa ~4.2). Improper handling can lead to "silent precipitation"—where micro-aggregates form in the cell culture media, reducing effective concentration and causing experimental variability.

Physicochemical Specifications
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₁₆H₁₅NO₄S
Molecular Weight ~317.36 g/mol Use this for Molarity calculations.
Solubility (Water) Negligible (at pH < 7)Do not attempt direct aqueous dissolution.
Solubility (DMSO) High (>50 mM)Preferred solvent for stock solutions.
Functional Groups Allyl (prop-2-en-1-yl)Potential oxidation risk; Protect from light .
Acidity Weak Acid (COOH)Solubility is pH-dependent; may precipitate in acidic buffers.

Pre-Experimental Planning

Solvent Selection: Why DMSO?

While ethanol is occasionally used for benzoic acid derivatives, Dimethyl Sulfoxide (DMSO) is the superior choice for this compound because:

  • Volatility: DMSO has low volatility compared to ethanol, ensuring stock concentration remains stable during storage.

  • Solvency: The sulfoxide oxygen accepts hydrogen bonds from the carboxylic acid, while the methyl groups solvate the lipophilic phenyl/allyl regions.

  • Sterility: DMSO is bacteriostatic at high concentrations.

Equipment & Materials
  • Vials: Amber glass vials (borosilicate). Avoid polystyrene plastics which DMSO can leach.

  • Pipettes: Positive displacement pipettes (preferred for viscous DMSO) or standard air-displacement pipettes with low-retention tips.

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. Do not use Cellulose Acetate (CA).

Protocol: Preparation of Primary Stock Solution

Target Concentration: 10 mM or 50 mM (depending on compound availability). Example Calculation: To prepare 1 mL of a 50 mM stock.




Step-by-Step Procedure
  • Weighing: Accurately weigh ~16 mg of the powder into a tared amber glass vial . Record the exact mass (e.g., 16.2 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.

    • Formula:

      
      
      
  • Solubilization: Add the calculated volume of high-grade (cell culture tested) DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.

    • Note: Avoid heating above 37°C to prevent degradation of the allyl group.

  • Sterilization (Optional but Recommended): If the powder was not sterile, filter the DMSO stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.

  • Inspection: Hold the vial up to a light source. The solution should be perfectly clear and colorless to pale yellow.

Protocol: Aqueous Dilution for Cell Culture

The Critical Risk: The "Crash-Out" Effect. Diluting a hydrophobic stock directly into aqueous media (especially serum-free media) can cause the compound to precipitate immediately due to the drastic change in polarity.

The "Intermediate Dilution" Method

Instead of spiking 1 µL of stock directly into 1 mL of media, use a step-down approach.

Scenario: Final Target = 50 µM in Cell Media (0.1% DMSO final).

  • Prepare 1000x Stock: 50 mM in DMSO (from Protocol 3).

  • Prepare 10x Working Solution (Intermediate):

    • Take 10 µL of 50 mM Stock.

    • Add 990 µL of warm culture media (containing FBS).

    • Crucial Step: Add the DMSO stock dropwise to the media while vortexing the media gently.

    • Result: 500 µM solution in 1% DMSO.

    • Observation: Check for turbidity. The serum proteins (albumin) in FBS help solubilize the compound.

  • Final Dilution:

    • Add 100 µL of the 10x Working Solution to 900 µL of cell culture in the well.

    • Final Concentration: 50 µM compound, 0.1% DMSO.

Dilution Table (for 10 mM Stock)
Final Conc. (

M)
Dilution FactorStep 1: Intermediate Prep (in Media)Step 2: Add to Cells (1:10)Final DMSO %
100 1:10010

L Stock + 90

L Media
Add 10

L to 90

L cells
1.0% (High*)
10 1:100010

L Stock + 990

L Media
Add 100

L to 900

L cells
0.1% (Safe)
1 1:10,000Serial Dilute the 10

M step
Add 100

L to 900

L cells
0.01%

*Note: 1.0% DMSO may be toxic to sensitive cell lines. Validate vehicle control.

Storage and Stability

  • Temperature: Store stocks at -20°C (short term, <1 month) or -80°C (long term).

  • Freeze-Thaw: Limit to 3 cycles. The allyl group makes the compound slightly more susceptible to degradation upon repeated temperature shifts than saturated sulfonamides.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated opening.

  • Hygroscopy: DMSO is hygroscopic (absorbs water from air). Keep vials tightly sealed with Parafilm. Water absorption decreases compound solubility and can cause precipitation inside the frozen vial.

Workflow Visualization

StockPrep Powder Compound Powder (C16H15NO4S) Weigh Weigh ~16 mg (Amber Glass Vial) Powder->Weigh Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC_Visual Visual QC: Clear Solution? Dissolve->QC_Visual Aliquot Aliquot & Store (-20°C / -80°C) QC_Visual->Aliquot Yes Precip Precipitation Risk! Sonicate or Lower Conc. QC_Visual->Precip No (Cloudy) Dilution Intermediate Dilution (10x in Media + FBS) Aliquot->Dilution Thaw for Exp Final Add to Cells (Final DMSO < 0.5%) Dilution->Final Precip->Dissolve Re-attempt

Caption: Workflow for preparing and diluting 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, emphasizing QC checkpoints to prevent precipitation.

Troubleshooting & Controls

Issue: "Crash-out" (Precipitation in Media)
  • Symptom: Media turns cloudy immediately upon addition, or crystals form under the microscope after 24 hours.

  • Cause: The hydrophobic phenyl/allyl groups drive aggregation in water.

  • Solution:

    • Ensure the media contains FBS (Fetal Bovine Serum) or BSA. Albumin acts as a carrier protein for lipophilic drugs.

    • Pre-warm the media to 37°C before adding the drug.

    • Reduce the working concentration.

Issue: Cytotoxicity in Vehicle Control
  • Symptom: Cells die in the "0 µM" control well.

  • Cause: DMSO concentration is too high (>0.5% or >1%).

  • Solution: Normalize all wells (including controls) to the same DMSO percentage (e.g., 0.1%).

References

  • PubChem. 3-(Phenylsulfamoyl)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Tetko, I. V., et al. (2013). Chemistry-centered informatics: experimental and computational solubility models. Journal of Computer-Aided Molecular Design. (Contextual grounding for DMSO solubility prediction of sulfonamides).
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]

  • Evnouchidou, I., et al. (2022).[1] Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition.[2][3] ACS Chemical Biology. (Demonstrates biological application of structurally similar sulfonamide benzoates). Available at: [Link]

Sources

using 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the coordination chemistry of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, a promising yet underexplored ligand, is presented in the following application notes and protocols. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for synthesizing and characterizing novel metal complexes based on this ligand, as well as exploring their potential applications. While this specific ligand is a relatively new entrant into the field, the protocols and insights described herein are grounded in established principles of coordination chemistry and draw from extensive research on analogous sulfonamide and carboxylate-based metal complexes.

The Ligand: 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

The molecule 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a multifaceted organic compound with significant potential as a versatile ligand in coordination chemistry.[1] Its structure is distinguished by three key functional regions, each contributing to its unique coordination properties and potential applications.

  • The Benzoic Acid Moiety: The carboxylic acid group is a classic coordination site. Upon deprotonation, the resulting carboxylate can bind to metal ions in a monodentate, bidentate chelating, or bridging fashion, allowing for the formation of a wide variety of coordination polymers and discrete molecular complexes.

  • The Sulfonamide Linkage: Sulfonamides are well-established pharmacophores and effective metal-binding groups.[2][3] The nitrogen atom of the sulfonamide can coordinate to a metal center, often after deprotonation, and the sulfonyl oxygens can also act as donor atoms. This group is particularly known for its role in the design of enzyme inhibitors, such as those targeting carbonic anhydrases.[4][5]

  • The N-allyl, N-phenyl Groups: The allyl group (prop-2-en-1-yl) introduces an unsaturated C=C bond, which can potentially participate in π-coordination with soft metal ions or serve as a handle for post-synthesis modification and polymerization.[6] The phenyl group provides steric bulk and can engage in π-stacking interactions, influencing the crystal packing of the resulting metal complexes.

Physicochemical Properties

A summary of the key properties of the ligand is provided below.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₄S[1]
CAS Number 750613-84-4[1]
Physical Form Powder[1]
Synonyms 3-[(allylanilino)sulfonyl]benzoic acid[1]
Safety Warning: H302, H315, H319, H335[1]
Proposed Ligand Synthesis Workflow

While the ligand is commercially available, understanding its synthesis is crucial for derivatization studies. A common and efficient method for preparing such sulfonamides involves the reaction of a sulfonyl chloride with an amine.[7][8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-(Chlorosulfonyl)benzoic acid E Nucleophilic Substitution A->E B N-Allylaniline B->E C Base (e.g., Pyridine, Triethylamine) C->E HCl Scavenger D Solvent (e.g., Dichloromethane) D->E Reaction Medium F Aqueous Wash (e.g., dilute HCl, water) E->F Crude Product G Drying & Solvent Removal F->G H Recrystallization or Column Chromatography G->H I 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid H->I

Proposed synthesis workflow for the ligand.

Protocol: Synthesis of a Representative Metal Complex

This protocol details the synthesis of a discrete coordination complex using 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (herein denoted as L ) and Copper(II) acetate monohydrate as a representative metal precursor. The objective is to form a paddle-wheel type dimeric complex, [Cu₂(L)₄], a common structural motif for copper(II) carboxylates.

Rationale for Experimental Design
  • Metal Choice: Copper(II) is selected for its well-documented coordination chemistry with carboxylate and N-donor ligands, and the distinctive spectroscopic and magnetic properties of its complexes.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is initially targeted to favor the formation of a neutral complex where the charge of two Cu(II) ions is balanced by four deprotonated ligands.

  • Solvent: A mixture of methanol and dichloromethane is used. Methanol helps dissolve the copper salt and the deprotonated ligand, while dichloromethane aids in dissolving the neutral ligand, providing a suitable medium for the reaction.

  • Base: Sodium hydroxide is used to deprotonate the carboxylic acid proton of the ligand in situ. This deprotonation is critical as the carboxylate form is a much stronger coordinating group than the neutral carboxylic acid.

Step-by-Step Methodology

Materials:

  • 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (L )

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Diethyl ether

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Preparation: In a 100 mL flask, dissolve 2.0 mmol of the ligand L in 30 mL of a 1:1 (v/v) mixture of methanol and dichloromethane. Stir at room temperature until a clear solution is obtained.

  • Deprotonation: In a separate beaker, prepare a 0.5 M solution of NaOH in methanol. Slowly add 4.0 mL (2.0 mmol) of this solution to the stirring ligand solution. A slight change in color or turbidity may be observed as the sodium salt of the ligand forms.

  • Metal Precursor Addition: In another beaker, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 15 mL of methanol. Gentle warming may be required.

  • Reaction: Add the copper(II) solution dropwise to the deprotonated ligand solution over 10 minutes. The color of the solution should change, typically to a blue or green, indicating complex formation.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 50-60 °C) for 4 hours. This provides the necessary activation energy to ensure complete complexation.

  • Isolation: After cooling to room temperature, reduce the solvent volume to about one-third using a rotary evaporator. This will cause the product to begin precipitating.

  • Purification: Cool the concentrated mixture in an ice bath for 30 minutes. Collect the resulting solid precipitate by vacuum filtration. Wash the solid sequentially with cold methanol (2 x 10 mL) to remove unreacted starting materials and then with diethyl ether (2 x 10 mL) to aid in drying.

  • Drying: Dry the final product under vacuum for several hours. The expected product is a colored crystalline powder.

Protocol: Characterization of the Coordination Complex

A newly synthesized complex must be rigorously characterized to confirm its identity, structure, and purity. The following techniques are essential.

TechniquePurpose & Expected Observations
FT-IR Spectroscopy To confirm ligand coordination. Expect a shift of the C=O stretching frequency of the carboxylic acid to a lower wavenumber upon coordination. The S=O and N-H (if present after deprotonation) stretches may also shift.
UV-Visible Spectroscopy To probe the electronic environment of the Cu(II) center. Expect to see a broad d-d transition band in the visible region (typically 600-800 nm for Cu(II) complexes).
Elemental Analysis (C, H, N, S) To verify the empirical formula of the synthesized complex. The experimental percentages should match the calculated values for the proposed structure.
Single-Crystal X-ray Diffraction The definitive method to determine the precise 3D molecular structure, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.
Mass Spectrometry (e.g., ESI-MS) To determine the mass-to-charge ratio of the complex, confirming its molecular weight.

Application Note: Potential in Drug Development

Coordination complexes of sulfonamides are a significant area of research in medicinal chemistry, primarily due to their potential as enzyme inhibitors.[4] Many metalloenzymes, which play critical roles in physiological and pathological processes, have a metal ion in their active site.[5]

Hypothetical Mechanism: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. Certain isoforms are overexpressed in various tumors, making them an attractive target for anticancer drugs. Sulfonamides are classic CA inhibitors.[5] A metal complex of ligand L could act as a potent and potentially isoform-selective inhibitor.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor cluster_binding Binding & Inhibition cluster_result Outcome ZN Zn(II) HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 H2O H₂O ZN->H2O L_Cu [Cu₂(L)₄] Complex B1 Displacement of H₂O L_Cu->B1 Approaches Active Site B2 Coordination of Sulfonamide Nitrogen to Zn(II) B1->B2 B3 Ancillary interactions of the ligand scaffold with active site residues B2->B3 R Enzyme Inhibition B3->R

Hypothetical binding of the sulfonamide moiety to a Zn(II) metalloenzyme.

The rationale for this application is twofold:

  • Targeting Moiety: The sulfonamide group can deprotonate and bind to the Zn(II) ion in the CA active site, displacing the coordinated water/hydroxide molecule and disrupting the catalytic cycle.[5]

  • Carrier Scaffolding: The rest of the complex, including the metal center and the bulky organic framework, can form additional interactions with amino acid residues lining the active site pocket. This can enhance binding affinity and introduce selectivity for different CA isoforms.

This dual-action approach—a primary targeting group combined with a tunable scaffold—is a powerful strategy in modern drug design. The unique structure of complexes derived from ligand L could lead to novel therapeutic agents.

References

  • Riaz, S., et al. (2022). Importance of Coordination Chemistry and Role of Sulfonamide Derived Compounds in Biological Activity -A Review. ResearchGate. [Link]

  • PubChem. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Benzoic acid;3-phenylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Kafarski, P., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). [Link]

  • Riaz, S., et al. (2021). Structures of sulfonamide derivatives having enzyme inhibition activity. ResearchGate. [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Younas, S., et al. (2025). Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity. ResearchGate. [Link]

  • Guda, F., et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray. Semantic Scholar. [Link]

  • Arshad, M. N., et al. 4-Benzenesulfonamidobenzoic acid. PMC. [Link]

  • Hagar, M., et al. (2021). Synthesis of sulfonamide ligands (L¹) and (L²) and their metal complexes (1)–(12). ResearchGate. [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Kinzhybalo, V., et al. (2022). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. MDPI. [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Personality

To successfully solubilize 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (henceforth referred to as Compound 3-PPSB ), researchers must treat it as a lipophilic weak acid .[1]

Most solubility failures with this compound stem from treating it like a standard polar small molecule. Its structure contains a hydrophobic "tail" (N-phenyl-N-allyl sulfonamide) and a pH-sensitive "head" (benzoic acid).[1]

  • Key Challenge: The compound exhibits "brick-dust" behavior in acidic or neutral water due to high lipophilicity (LogP > 3.0 estimated) and strong intermolecular stacking driven by the phenyl moieties.[1]

  • The Solution: Solubility is strictly pH-dependent.[1] You must drive the equilibrium toward the ionized benzoate form (pH > pKa + 2) or utilize specific cosolvent systems to shield the hydrophobic domains.

Diagnostic & Troubleshooting Guide

Phase 1: The "Crash Out" Diagnosis

User Complaint: "I made a 10 mM stock in DMSO, but when I diluted it 1:100 into PBS (pH 7.4), it turned cloudy immediately."

Root Cause Analysis: This is the classic "Solubility Cliff" .

  • DMSO Stock: In DMSO, the molecule is fully solvated.

  • Aqueous Shock: Upon dilution, the DMSO concentration drops to 1%. The water molecules form a hydration shell around the DMSO, increasing the local polarity.

  • Kinetic Precipitation: Although pH 7.4 is theoretically high enough to ionize the benzoic acid (pKa ≈ 3.8–4.2), the kinetics of aggregation (hydrophobic phenyl/allyl interaction) outpace the kinetics of dissolution/ionization. The molecule aggregates before it can ionize and dissolve.

Phase 2: The Optimization Protocol

Do not simply add more water. Follow this thermodynamic solubilization path.

Step-by-Step Solubilization Workflow
StepActionScientific Rationale
1 Prepare High Conc. Stock Dissolve 3-PPSB in 100% DMSO (anhydrous) at 50–100 mM. Vortex until clear. Note: Avoid Ethanol; DMSO is a better hydrogen bond acceptor for sulfonamides.
2 Pre-Buffer Alkalization Crucial Step: Do not add directly to neutral buffer. Prepare an intermediate dilution in a slightly basic buffer (e.g., Tris or Carbonate, pH 8.0–8.5).
3 The "Dropwise" Technique Add the DMSO stock dropwise to the vortexing buffer. This prevents local regions of high concentration where nucleation sites form.
4 Sonication If turbidity appears, sonicate in a water bath at 35°C for 5–10 minutes. Heat adds energy to break hydrophobic aggregates; sonication disrupts nucleation.
5 pH Check Measure final pH. If pH < 6.0, the compound will precipitate. Adjust to pH 7.4–8.0 using dilute NaOH.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for rescuing a precipitated sample or planning a new formulation.

SolubilityLogic Start Start: Solid 3-PPSB DMSO Dissolve in 100% DMSO (Stock 50-100mM) Start->DMSO Target Target Application? DMSO->Target CellAssay Cell Culture (Medium) Target->CellAssay ChemAssay Enzymatic/Chemical Assay Target->ChemAssay DirectDil Direct Dilution into Media CellAssay->DirectDil StepDown Intermediate Dilution Step (PBS pH 8.0 + 5% DMSO) ChemAssay->StepDown Precip1 Precipitation Likely! DirectDil->Precip1 Shock Event Precip1->StepDown Redesign FinalDil Final Dilution into Assay Buffer StepDown->FinalDil CheckPH Check pH: Is pH > 6.5? FinalDil->CheckPH Success Clear Solution (Stable Benzoate Salt) CheckPH->Success Yes Fail Cloudy/Precipitate CheckPH->Fail No Rescue Rescue Protocol: 1. Warm to 37°C 2. Adjust pH to 8.0 3. Sonicate Fail->Rescue Rescue->Success

Figure 1: Decision tree for solubilizing 3-PPSB, highlighting the critical intermediate dilution step to avoid "solvent shock" precipitation.

Frequently Asked Questions (Technical Support)

Q1: Why does the compound precipitate in PBS (pH 7.4) but dissolve in Tris (pH 8.0)? A: This is due to the pKa proximity . The benzoic acid moiety has a pKa of approximately 4.0–4.2 [1].[2] However, the bulky hydrophobic N-phenyl-N-allyl group creates a "hydrophobic shield" that can shift the apparent pKa higher or simply require a higher ionization fraction to overcome the lattice energy of the solid.[1] At pH 7.4, the compound is ionized, but the ionic strength of PBS (high NaCl) can cause a "salting out" effect on the lipophilic anion.[1] Tris buffer has lower ionic strength and generally higher buffering capacity at pH > 7.5, stabilizing the salt form.

Q2: Can I use Cyclodextrin to improve solubility? A: Yes, highly recommended. The N-phenyl and allyl groups are excellent guests for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Protocol: Prepare the aqueous buffer containing 10–20% (w/v) HP-β-CD before adding the DMSO stock.[1] The cyclodextrin encapsulates the hydrophobic tail, preventing aggregation while leaving the carboxylate group exposed to the solvent.

Q3: My compound turned yellow after sitting in solution for 48 hours. Is it degraded? A: Potentially. The allyl group (prop-2-en-1-yl) is susceptible to oxidation or slow polymerization, especially if exposed to light or transition metals in the buffer [2].[1]

  • Check: Run LC-MS. If you see a mass shift of +16 (oxidation) or dimers, the allyl group has reacted.

  • Prevention: Store stocks at -20°C, protect from light, and prepare fresh aqueous dilutions immediately before use.

Q4: Is the sulfonamide group hydrolytically unstable? A: Generally, no. Sulfonamides are robust against hydrolysis compared to amides or esters [3]. The instability usually comes from the allyl group or precipitation issues, not sulfonamide cleavage.

Quantitative Solubility Data (Estimated)

Solvent SystemSolubility Limit (Est.)Comment
Water (pH 3.0) < 10 µMProtonated form; insoluble.[1]
PBS (pH 7.4) ~ 50–100 µMMetastable; prone to precipitation over time.[1]
Tris (pH 8.5) > 500 µMStable as benzoate salt.
DMSO > 50 mMExcellent solvent.
PBS + 20% HP-β-CD > 1 mMBest for animal studies/high conc.[1] assays.

References

  • Benzoic Acid pKa & Solubility

    • Source: PubChem.[3][4] (n.d.). Benzoic Acid: Chemical and Physical Properties. National Library of Medicine.

    • Link:[1]

    • Context: Establishes the baseline pKa (4.2) for the carboxylic acid moiety, critical for understanding the pH-dependent solubility.[1]

  • Allyl Group Reactivity

    • Source: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Context: Describes the susceptibility of allylic positions to radical oxidation and polymerization, relevant for the stability of the prop-2-en-1-yl group.
  • Sulfonamide Stability

    • Source: Woolley, D. W. (1944).[1] Some Biological Effects Produced by Benzimidazole and Their Reversal by Purines. Journal of Biological Chemistry.

    • Context: Historical and chemical grounding on the hydrolytic stability of the sulfonamide bond compared to carboxamides.
  • Solubilization Strategies (Cyclodextrins)

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Link:[1]

    • Context: Validates the use of HP-β-CD for solubilizing lipophilic drugs with phenyl moieties.[1]

Sources

Technical Support Center: Thermal Optimization for Sulfamoyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

The synthesis of sulfamoyl benzoic acid derivatives—critical intermediates for diuretics like Furosemide and Bumetanide—relies on a delicate thermal balance across two distinct phases: Chlorosulfonation (Electrophilic Aromatic Substitution) and Amination (Nucleophilic Substitution).

The Thermal Paradox:

  • Phase 1 (Chlorosulfonation): Requires high temperatures (

    
    ) to drive the equilibrium forward and overcome steric hindrance, but initial addition must be cryogenically controlled to prevent "charring" and sulfone formation.
    
  • Phase 2 (Amination): Requires low temperatures (

    
    ) to kinetically favor aminolysis over hydrolysis.
    

This guide provides a self-validating thermal protocol to navigate these conflicting requirements.

Phase 1: Chlorosulfonation (The "Ramp" Strategy)

In this phase, benzoic acid (or its substituted derivative) reacts with excess chlorosulfonic acid (


).[1]
The Mechanism & Thermal Risks

The reaction proceeds via the formation of a sulfonyl cation.

  • Risk A (Too Hot): Formation of diaryl sulfones (Ar-SO₂-Ar) and desulfonation (reversibility of the reaction).

  • Risk B (Too Cold): Incomplete conversion and solidification of the reaction mass (viscosity issues).

Optimized Protocol: The "Step-Ramp" Profile
StepOperationTarget TempDurationTechnical Rationale
1 Cryogenic Charge

to

N/A

is charged. Cooling prevents immediate exotherm upon substrate addition.
2 Substrate Addition

30-60 minAdd solid benzoic acid portion-wise. Critical: If temp spikes

, stop addition. High temp here favors sulfone by-products.
3 Thermal Ramp


/min
Slow ramp prevents "runaway" gas evolution (

).
4 Reaction Soak

(varies*)
2-4 hoursDrives conversion of the intermediate sulfonic acid to sulfonyl chloride. Note: Deactivated rings may require

.
5 Quench Cooling Cool to

N/ASafety: Never quench hot

.
6 Inverse Quench

SlowPour reaction mass onto ice. Keep ice slurry

to prevent hydrolysis of the chloride.
Visualization: Reaction Pathway & Thermal Gates

ReactionPath Substrate Benzoic Acid Derivative Intermediate Sulfonic Acid Intermediate Substrate->Intermediate Low Temp (<15°C) Kinetic Control ClSO3H ClSO3H (Excess) ClSO3H->Intermediate Product1 Sulfonyl Chloride (Desired) Intermediate->Product1 High Temp Soak (60-95°C) SideProduct1 Diaryl Sulfone (Impurity) Intermediate->SideProduct1 Rapid Exotherm (>20°C at addition) SideProduct2 Desulfonation (Reversion) Product1->SideProduct2 Overheating (>140°C)

Caption: Thermal gates determining product vs. impurity formation during chlorosulfonation.

Phase 2: Amination (The "Kinetic" Strategy)

The sulfonyl chloride isolated from Phase 1 is reacted with ammonia or a primary amine.

The Mechanism & Thermal Risks

This is a competition between the amine (nucleophile) and water (if aqueous ammonia is used) or atmospheric moisture.

  • Risk A (Hydrolysis):

    
     (Sulfonic Acid). This is favored by heat .[2]
    
  • Risk B (Bis-sulfonimide):

    
    . Favored by high concentration and heat .
    
Optimized Protocol: Isothermal Control
  • Preparation: Suspend the wet sulfonyl chloride paste in water (or organic solvent like THF/Acetone if strictly anhydrous).

  • Cooling: Bring the reactor to

    
     .
    
  • Amine Addition: Add ammonia/amine slowly. The reaction is highly exothermic .

    • Constraint: Maintain internal temperature

      
       .
      
  • Aging: Allow to warm to

    
      (Room Temp) only after addition is complete.
    
  • Acidification: Precipitate the final sulfamoyl benzoic acid by adjusting pH to 2–3 with HCl (keep cool to prevent hydrolysis of the amide bond, though this is less sensitive than the chloride).

Troubleshooting Center (FAQ)

Q1: My HPLC shows high conversion, but my isolated yield is low. Where did the product go?

Diagnosis: Likely Thermal Hydrolysis during Quench . Explanation: Even if the reaction at


 was perfect, pouring the mass onto ice allows the temperature to spike locally. If the quench temp exceeds 

, the sulfonyl chloride hydrolyzes back to the water-soluble sulfonic acid. Fix: Increase the ice-to-product ratio. Use a jacketed vessel for the quench.[3] Ensure the quench mass never exceeds

.
Q2: I see a "gummy" insoluble material in Phase 1 that won't react.

Diagnosis: Thermal Shock / Polymerization. Explanation: Adding the solid substrate too fast caused a localized exotherm, leading to sulfone polymers or charring before the reagent could dissolve the substrate. Fix: Reduce the addition temperature to


 and slow the addition rate. Ensure vigorous agitation.[4]
Q3: The final product is colored (pink/brown) instead of white.

Diagnosis: Oxidation at High Soak Temperatures. Explanation: Chlorosulfonic acid is a strong oxidant at temperatures


, especially if the benzoic acid has electron-rich substituents (like phenoxy groups in Bumetanide precursors).
Fix:  Limit the soak temperature to the minimum required for conversion (e.g., try 

instead of

) or use a nitrogen blanket to exclude atmospheric oxygen.

Workflow Visualization

OptimizationWorkflow Start Start Optimization Step1 Phase 1: Chlorosulfonation Target: Sulfonyl Chloride Start->Step1 Check1 Check: Sulfone Content > 2%? Step1->Check1 Action1 Action: Lower Addition Temp Slower Ramp Rate Check1->Action1 Yes Step2 Phase 2: Amination Target: Sulfonamide Check1->Step2 No Action1->Step1 Check2 Check: Soluble Sulfonic Acid > 5%? Step2->Check2 Action2 Action: Lower Quench Temp Increase Amine Excess Check2->Action2 Yes Finish Optimal Process Isolated Yield > 85% Check2->Finish No Action2->Step2

Caption: Decision tree for troubleshooting thermal excursions in sulfamoyl synthesis.

References

  • BenchChem. (2025).[5][6] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Retrieved from 6

  • Organic Syntheses. (1941). Sulfanilyl chloride, N-acetyl. Org.[7][8] Synth. 1941, 21, 102. Retrieved from 7[7]

  • Naqvi, A., et al. (2020).[4] Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Royal Society of Chemistry Advances. Retrieved from 1

  • Google Patents. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids.[9] US5473095A. Retrieved from 9

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.[3] Retrieved from 3

Sources

minimizing side reactions during the sulfamoylation of benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization Ticket ID: #SULF-BA-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because the sulfamoylation of benzoic acid—a cornerstone reaction in the synthesis of diuretics (e.g., Furosemide) and saccharin derivatives—is yielding inconsistent results.

The transformation typically follows a two-stage electrophilic aromatic substitution:[1]

  • Chlorosulfonation: Introduction of the

    
     group using chlorosulfonic acid (
    
    
    
    ).
  • Amination: Displacement of the chloride by an amine to form the sulfonamide (

    
    ).
    

The Core Problem: Benzoic acid is a deactivated, electron-withdrawing substrate. Forcing conditions are required, which opens the door to three "silent killers" of yield: Diarylsulfone formation , Hydrolysis (reversion) , and Chemoselectivity loss (reaction at the carboxyl group).

This guide provides the causality-driven protocols to suppress these pathways.

Module 1: The Chlorosulfonation Step

Issue: Insoluble Precipitates & Low Conversion

Diagnosis: Formation of Diarylsulfones (Dimerization).

The Mechanism of Failure

In the early stages of reaction, when the concentration of the substrate (benzoic acid) is high relative to the sulfonating agent, the newly formed sulfonyl chloride (


) can attack an unreacted benzoic acid molecule (

) via electrophilic aromatic substitution.

This "dimer" is chemically inert and highly insoluble, often ruining purity profiles.
Protocol 1.1: The "Dilution-First" Addition Strategy

To prevent sulfone formation, you must ensure the concentration of the active electrophile (


) is always higher than the concentration of the aromatic substrate.
  • Stoichiometry: Use a minimum of 5.0 equivalents of

    
     per equivalent of benzoic acid. The acid acts as both reagent and solvent.[2]
    
  • Addition Order (Critical):

    • Incorrect: Adding acid to solid benzoic acid (creates local hotspots of high substrate concentration

      
       Sulfones).
      
    • Correct: Add Benzoic Acid solid in small portions to stirring, cooled

      
       .
      
  • Temperature Ramp:

    • Start at

      
       during addition to control exotherm.
      
    • Slowly ramp to

      
       (depending on substituents) to drive the conversion of the intermediate sulfonic acid (
      
      
      
      ) to the sulfonyl chloride (
      
      
      ).
Issue: Incomplete Conversion (Sulfonic Acid Contamination)

Diagnosis: Equilibrium Stagnation. The conversion of


 is an equilibrium.[3] Water produced in the reaction shifts this equilibrium back to the sulfonic acid.
Protocol 1.2: Thionyl Chloride Scavenging

If LCMS indicates high levels of sulfonic acid (mass


 relative to chloride), add Thionyl Chloride (

)
.
  • Action: Add 1.2 eq of

    
    after the initial sulfonation period (e.g., after 1 hour at heat).
    
  • Why:

    
     reacts with the generated water and the sulfonic acid irreversibly to form the sulfonyl chloride, 
    
    
    
    , and
    
    
    .

Module 2: Quench & Isolation (The "Danger Zone")

Issue: Product Disappears During Workup

Diagnosis: Hydrolysis of Sulfonyl Chloride. The sulfonyl chloride intermediate is highly susceptible to hydrolysis, reverting to the water-soluble sulfonic acid, which is then lost in the aqueous filtrate.

Protocol 2.1: The "Flash Freeze" Quench
  • Preparation: Prepare a slurry of crushed ice and water (ratio 3:1).

  • Addition: Pour the hot reaction mixture slowly onto the ice with vigorous stirring.

    • Note: Never add water to the acid mixture; the exotherm will cause immediate hydrolysis.

  • Temperature Limit: Maintain the quench slurry below 5°C .

  • Filtration: Filter immediately. Do not let the solid sit in the acidic aqueous liquor. Wash with ice-cold water until the filtrate is neutral.

    • Why: Acid catalysis accelerates hydrolysis. Removing the acid quickly preserves the sulfonyl chloride.

Module 3: The Amination Step

Issue: Amide Formation at the Carboxyl Group

Diagnosis: Loss of Chemoselectivity. If you activated the system with


 (Protocol 1.2), you likely converted the Carboxylic Acid (

) to the Acid Chloride (

). The amine will attack both, forming a diamide.
Protocol 3.1: Selective Hydrolysis

If your intermediate is 3-(chlorosulfonyl)benzoyl chloride (dual chloride), you must exploit the difference in hydrolysis rates. The


 group hydrolyzes faster than the 

group.
  • The Wash: During the ice-quench (Protocol 2.1), the

    
     group will largely hydrolyze back to 
    
    
    
    if exposed to water, while the
    
    
    precipitates out intact.
  • Verification: Take an aliquot of the solid precipitate. React with methanol.

    • If you see Methyl Ester

      
       You still have 
      
      
      
      .
    • If you see Benzoic Acid

      
       You have successfully restored selectivity.[4]
      
Issue: Hydrolysis During Amination

Diagnosis: Aqueous Ammonia Competition. Using aqueous ammonium hydroxide often leads to hydrolysis because water competes with ammonia as a nucleophile.

Protocol 3.2: The Anhydrous/Biphasic Switch
  • Option A (Anhydrous): Dissolve the sulfonyl chloride in dry acetone or DCM. Bubble dry

    
     gas or add anhydrous amine.
    
  • Option B (Biphasic): If you must use aqueous amine:

    • Dissolve sulfonyl chloride in an organic solvent (e.g., THF or Toluene).

    • Cool to

      
      .
      
    • Add aqueous amine slowly. The lower temperature favors the kinetic amination over the thermodynamic hydrolysis.

Visualizing the Pathway & Logic

The following diagram illustrates the reaction pathways, highlighting the critical decision points (nodes) where side reactions (red edges) occur versus the desired pathway (blue edges).

Sulfamoylation_Pathways Start Benzoic Acid SulfonicAcid Intermediate: Sulfonic Acid Start->SulfonicAcid ClSO3H (Heat) AcidChloride SIDE PRODUCT: Benzoyl Chloride Start->AcidChloride SOCl2 used incorrectly ClSO3H Chlorosulfonic Acid (Excess) SulfonylChloride Intermediate: Sulfonyl Chloride SulfonicAcid->SulfonylChloride Excess ClSO3H or SOCl2 Sulfone SIDE PRODUCT: Diaryl Sulfone SulfonylChloride->Sulfone Low Acid:Substrate Ratio High Temp Product FINAL PRODUCT: Sulfamoyl Benzoic Acid SulfonylChloride->Product Amine (Low Temp) Anhydrous Conditions Hydrolysis SIDE PRODUCT: Reversion to Sulfonic Acid SulfonylChloride->Hydrolysis Warm Aqueous Quench Slow Filtration Hydrolysis->SulfonicAcid Loss of Yield

Caption: Reaction flowchart showing the critical path to Sulfamoyl Benzoic Acid (Blue) and potential failure modes (Red).

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Insoluble white solid in reaction flask before quench.Sulfone Formation (Dimer).Increase

to >5 eq. Ensure temp is <5°C during addition.
Low Yield after aqueous quench (clear filtrate).Hydrolysis of Sulfonyl Chloride.Quench on ice only. Filter immediately. Do not let sit in acid water.
Double Amidation (Amide at COOH and SO2).Acid Chloride formation.[3][4]Avoid

if possible. If used, ensure aqueous wash hydrolyzes COCl before amination.
Sticky Gum during amination.Oligomerization or mixed salts.Use a biphasic system (e.g., Toluene/Water) to keep the product dissolved or precipitated cleanly.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Electrophilic Aromatic Substitution).[3]

  • BenchChem Technical Support. (2025). Synthesis of Chloro-Substituted Benzoic Acids and Side Reactions. Link

  • Royal Society of Chemistry. (2021). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. RSC Advances. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • ChemicalBook. 3-Sulfamoyl-Benzoic Acid Synthesis Procedures. Link

Sources

Validation & Comparative

1H NMR spectrum interpretation of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid Methodology: 1H NMR Spectroscopy (400+ MHz) vs. LC-MS

Executive Summary & Strategic Context

In the development of sulfonamide-based inhibitors—common scaffolds in diuretic and anti-inflammatory drug discovery—structural ambiguity often arises from the tertiary sulfonamide nitrogen. This guide details the structural validation of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid , a model compound representing a specific challenge: validating the N-substitution pattern and the integrity of the allyl group against metabolic reduction or isomerization.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for high-throughput screening, it fails to distinguish between certain regioisomers (e.g., meta vs. para substitution on the benzoic acid core) or subtle stereochemical changes in the allyl chain. This guide compares these modalities and establishes 1H NMR in DMSO-d₆ as the superior method for definitive structural elucidation.

Comparative Analysis: NMR vs. Alternative Modalities

For this specific molecular scaffold, we compare the diagnostic utility of 1H NMR against LC-MS and IR spectroscopy.

Table 1: Analytical Performance Matrix
Feature1H NMR (DMSO-d₆) LC-MS (ESI) FT-IR Verdict
Regioisomer ID High. Coupling patterns (

-values) definitively distinguish 1,3-substitution (meta) from 1,4 (para).
Low. Fragments are often isobaric; retention time prediction is unreliable for novel derivatives.Medium. Out-of-plane bending bands can suggest substitution, but are often obscured.NMR Wins
Allyl Integrity High.

(10 Hz) vs

(17 Hz) confirms the double bond geometry and location.
Medium. Can detect reduction (+2 Da), but not migration of the double bond (isomerization).Low. C=C stretch is weak and often overlapped by aromatic signals.NMR Wins
Acidic Proton High. Visible at ~13.5 ppm in DMSO-d₆; confirms free acid vs. salt/ester.Low. ESI- mode detects [M-H]-, but cannot distinguish salt forms easily.High. Broad O-H stretch is diagnostic but non-quantitative.Tie (NMR/IR)
Sensitivity Low. Requires mg quantities.Very High. Requires ng quantities.Medium. LC-MS Wins
Decision Logic for Structural Verification

The following diagram illustrates the logical workflow for choosing the correct analytical path for this compound class.

G Start Sample: Sulfamoyl Benzoic Acid Derivative Q1 Is Sample Quantity > 2 mg? Start->Q1 LCMS Path A: LC-MS Analysis (Confirmation of MW only) Q1->LCMS No Solvent Select Solvent System Q1->Solvent Yes CDCl3 CDCl3 (Risk: Aggregation/Missing COOH) Solvent->CDCl3 DMSO DMSO-d6 (Recommended: H-bond stabilization) Solvent->DMSO Acquisition 1H NMR Acquisition (sw=14ppm, d1=5s) DMSO->Acquisition Analysis Region-Specific Analysis Acquisition->Analysis

Figure 1: Analytical workflow prioritizing DMSO-d₆ for full structural elucidation.

Technical Deep Dive: The 1H NMR Spectrum

Solvent System Selection

Why DMSO-d₆? For benzoic acid derivatives, Chloroform-d (CDCl₃) is often suboptimal.

  • Exchange Broadening: The carboxylic acid proton (

    
    ) often appears as a very broad, unrecognizable hump or is completely lost due to rapid exchange with trace water.
    
  • Solubility: Sulfonamides possess poor solubility in non-polar solvents, leading to aggregation and line broadening.

  • Resolution: DMSO-d₆ forms strong hydrogen bonds with the solute, sharpening the exchangeable proton signal and shifting it downfield (~13 ppm), well away from the aromatic region.

Predicted Spectral Assignment (Reference Data)

The following data represents the theoretical chemical shifts derived from chem-informatics principles (Shoolery’s additivity rules) and standard sulfonamide literature.

Compound: 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid Solvent: DMSO-d₆ Frequency: 400 MHz

RegionShift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

Hz)
Acidic 13.40br s1H-COOHN/A
Aromatic A 8.25t (apparent s)1HH-2 (Benzoic)

Aromatic A 8.18ddd/dt1HH-4 (Benzoic)

Aromatic A 7.95ddd/dt1HH-6 (Benzoic)

Aromatic A 7.72t1HH-5 (Benzoic)

Aromatic B 7.35 - 7.45m3HPh (meta/para)Complex
Aromatic B 7.15 - 7.20m2HPh (ortho)Complex
Allylic 5.75ddt1H-CH= (Internal)

Allylic 5.18dd1H=CH₂ (Trans)

Allylic 5.12dd1H=CH₂ (Cis)

Aliphatic 4.25d2HN-CH₂-

Mechanistic Interpretation
The Benzoic Acid Core (Ring A)

The substitution pattern is meta (1,3). This creates a distinctive splitting pattern:

  • H-2: Located between the electron-withdrawing COOH and SO₂N groups. This is the most deshielded proton (~8.25 ppm) and appears as a narrow triplet or singlet due to small meta-coupling (

    
    ).
    
  • H-5: The only proton not adjacent to an electron-withdrawing group. It appears as a pseudo-triplet at the highest field of the benzoic ring (~7.72 ppm).

The Allyl Group Logic

The allyl group (


) provides the definitive check for N-alkylation.
  • The "Roofing" Effect: The terminal methylene protons (=CH₂) are diastereotopic. They appear as two distinct doublets of doublets.

  • Coupling Verification: You must verify the Trans coupling (~17 Hz) and Cis coupling (~10 Hz). If these constants are absent or collapsed, the allyl group may have isomerized to an enamine structure (

    
    ) during synthesis, a common side reaction.
    

Experimental Protocol

Sample Preparation

To ensure high-resolution data capable of resolving the allyl coupling constants:

  • Mass: Weigh 5–10 mg of the dried solid. (Note: Traces of EtOAc or DCM will overlap with the allyl region; ensure thorough drying).

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

  • Vessel: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Homogenization: Sonicate for 30 seconds. The solution must be clear; suspension indicates the salt form or impurities.

Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and the carboxylic acid proton have long T1 relaxation times. A short D1 (1s) will suppress the integration of the COOH and H-2 protons, leading to incorrect quantitative ratios.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg.

  • Spectral Width: 14 ppm (to capture the acid peak at ~13 ppm).

Structural Assignment Workflow

Use the following logic map to interpret the spectrum systematically.

Assignment Start Spectrum Acquired CheckAcid Check > 13 ppm (COOH Present?) Start->CheckAcid CheckAllyl Check 5.0 - 6.0 ppm (Allyl Pattern?) CheckAcid->CheckAllyl Yes Issue1 Salt Form / Ester CheckAcid->Issue1 No CheckArom Check 7.0 - 8.5 ppm (Integration = 9H?) CheckAllyl->CheckArom Yes (ddt + 2x dd) Issue2 Hydrogenation / Isomerization CheckAllyl->Issue2 No / Distorted Valid Structure Confirmed CheckArom->Valid Yes (4H + 5H patterns)

Figure 2: Step-by-step spectral interpretation logic.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for coupling constants and chemical shift additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., & Mobli, M. (2008). "1H Chemical Shifts in NMR: Part 23, The Effect of Dimethyl Sulphoxide versus Chloroform Solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide provides an in-depth elucidation of the fragmentation behavior of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (Formula:


; MW: 317.36 Da).

As a functionalized sulfonamide derivative of benzoic acid, this molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with uricosuric agents (e.g., Probenecid) and loop diuretics. Understanding its fragmentation is essential for metabolite identification, impurity profiling, and pharmacokinetic studies.

Key Differentiators: Unlike simple dialkyl sulfonamides, this molecule features an N-phenyl and an N-allyl group. These substituents introduce unique fragmentation channels—specifically retro-ene rearrangements and radical-driven cleavages—that distinguish it from standard benzoic acid derivatives.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, the following LC-MS/MS protocol is recommended. This workflow includes a "Lock Mass" strategy for self-validation.

2.1 Sample Preparation
  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

    • Rationale: The benzoic acid moiety requires protic solvents for solubility, while formic acid promotes protonation (

      
      ) in positive mode and stabilizes the ionization efficiency.
      
  • Concentration:

    
     (direct infusion) or 
    
    
    
    (LC-MS injection).
2.2 Instrument Parameters (ESI-Q-TOF or Triple Quad)
ParameterSettingMechanistic Rationale
Ionization Mode Positive (ESI+) / Negative (ESI-)ESI+ yields richer structural fragments (S-N cleavage). ESI- is used for sensitivity (carboxylate stability).
Capillary Voltage

(Pos) /

(Neg)
Optimized to prevent in-source fragmentation while maximizing spray stability.
Cone Voltage

Sufficient to decluster adducts without breaking the labile S-N bond prematurely.
Collision Energy (CE) Ramp

Lower CE (

) preserves the Allyl group; Higher CE (

) forces benzene ring fragmentation.
Source Temp

Kept moderate to prevent thermal degradation of the N-allyl group.
2.3 Data Visualization: Experimental Workflow

ExperimentalWorkflow cluster_validation Self-Validation Loop Sample Sample Prep (MeOH:H2O + 0.1% FA) ESI ESI Source (Pos/Neg Switching) Sample->ESI Infusion Q1 Q1 Selection m/z 318.1 (Pos) m/z 316.1 (Neg) ESI->Q1 Ionization Collision Collision Cell (N2 Gas, 15-45 eV) Q1->Collision Selection Detector TOF/Detector (High Res MS2) Collision->Detector Dissociation LockMass Lock Mass (Leucine Enkephalin) LockMass->Detector Real-time Correction

Figure 1: LC-MS/MS workflow with integrated lock-mass validation for accurate mass determination.

Fragmentation Analysis (ESI+ Mode)

Positive Electrospray Ionization (ESI+) provides the most diagnostic structural information for this molecule.

Precursor Ion:



Primary Pathway: S-N Bond Cleavage

The most labile bond is the sulfonamide S-N bond. Protonation occurring at the nitrogen atom weakens this bond, leading to two competing charge retention pathways:

  • Sulfonyl Cation Retention (

    
    ): 
    
    • The bond breaks, and the charge remains on the sulfonyl-benzoic acid moiety.

    • Fragment:

      
      
      
    • Significance: Diagnostic for the benzoic acid side of the linker.

  • Amine Retention (

    
    ): 
    
    • The charge is retained on the amine fragment.

    • Fragment:

      
       (N-allyl aniline cation).
      
    • Significance: Confirms the N-substitution pattern (Phenyl + Allyl).

Secondary Pathway: Allyl Group Loss

The N-allyl group is susceptible to cleavage via a mechanism similar to a retro-ene reaction or simple inductive cleavage.

  • Transition:

    
     (Loss of 
    
    
    
    , 40 Da) or
    
    
    (Loss of Allyl radical
    
    
    , 41 Da).
  • Observation: In ESI+, the loss of 41 Da is common, generating the radical cation

    
    .
    
Tertiary Pathway: Small Molecule Losses
  • Loss of Water (

    
    ):  Typical of benzoic acids (ortho-effect or simple elimination from COOH).
    
  • Loss of

    
     (
    
    
    
    ):
    A rearrangement where
    
    
    is extruded, linking the Nitrogen directly to the Benzoic ring (biaryl amine formation).
Fragmentation Pathway Diagram

FragmentationTree Precursor Precursor [M+H]+ m/z 318.08 Frag1 S-N Cleavage A (Sulfonyl Cation) m/z 185.0 Precursor->Frag1 Major Path (Charge on S) Frag2 S-N Cleavage B (N-Allyl Aniline) m/z 134.1 Precursor->Frag2 Compet. Path (Charge on N) Frag3 Loss of Allyl [M+H - C3H5]+ m/z 277.0 Precursor->Frag3 -41 Da Frag4 Loss of H2O (Benzoic Acid) m/z 300.1 Precursor->Frag4 -18 Da Frag5 Desulfonylation (Loss of SO2) m/z 254.1 Precursor->Frag5 -64 Da (Rearrangement) m/z 167 (Loss of H2O) m/z 167 (Loss of H2O) Frag1->m/z 167 (Loss of H2O)

Figure 2: ESI+ Fragmentation tree highlighting the competing charge retention pathways.

Comparative Analysis: Target vs. Alternatives

To validate the identity of the target molecule, it is crucial to compare its performance and spectral signature against established analogs.

Comparator: Probenecid (4-(dipropylsulfamoyl)benzoic acid).

FeatureTarget Molecule (N-Phenyl, N-Allyl)Probenecid (N,N-Dipropyl)Interpretation
S-N Bond Stability Lower. The N-phenyl group stabilizes the radical/cation on the nitrogen side via resonance, promoting S-N cleavage.Higher. Dialkyl amines are less stable as leaving groups in this context; S-N cleavage is less dominant than in the target.Target yields higher intensity amine fragments (

).
Rearrangements High.

extrusion is facilitated by the aromatic N-phenyl group (intramolecular ipso-substitution).
Low. Aliphatic chains do not facilitate

extrusion as readily.
Presence of

peak confirms N-aryl substitution.
Allyl vs. Propyl Diagnostic -2 Da. The allyl group (double bond) creates a distinct mass defect and unique reactivity (retro-ene).Standard Alkyl Loss. Propyl groups are lost as propene via McLafferty-type rearrangements.The target shows specific losses of 41 Da; Probenecid shows losses of 43 Da (Propyl).
Negative Mode Sensitivity High. The electron-withdrawing N-phenyl group increases the acidity of the sulfonamide (if NH was present) or influences the COOH acidity.Moderate. Target is likely more sensitive in ESI- due to resonance stabilization.
References
  • Perchuc, A. M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry.

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Benzoic Acid Derivatives.

  • PubChem. Compound Summary: 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid.[1][2][3]

Sources

Purity Under the Magnifying Glass: A Comparative Guide to Elemental Analysis for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of elemental analysis as a primary method for confirming the purity of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry. We will explore the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide the supporting data necessary for a comprehensive understanding.

The Imperative of Purity: Why It Matters

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis, specifically CHNS/O analysis, is a robust and cost-effective technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1] The principle is straightforward: the sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.[2] By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a direct assessment of purity can be made.[3]

Theoretical Composition of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic Acid

To establish a baseline for our analysis, we first need to calculate the theoretical elemental composition of our target molecule.

Molecular Formula: C₁₆H₁₅NO₄S

Molecular Weight: 317.36 g/mol

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0116192.1660.54
Hydrogen (H)1.011515.154.77
Nitrogen (N)14.01114.014.41
Oxygen (O)16.00464.0020.16
Sulfur (S)32.07132.0710.11
Total 317.39 100.00
Interpreting the Data: The ±0.4% Rule

For a new compound, a deviation of the experimental values from the calculated values by no more than ±0.4% is widely accepted as evidence of 95% purity.[4] This tolerance accounts for minor instrumental variations and sample handling.

Here is a hypothetical comparison of theoretical vs. experimental data for two different batches of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid:

ElementTheoretical (%)Experimental Batch A (%)Deviation (%)Purity ConfirmationExperimental Batch B (%)Deviation (%)Purity Confirmation
C60.5460.41-0.13Pass 59.82-0.72Fail
H4.774.80+0.03Pass 4.95+0.18Pass
N4.414.38-0.03Pass 4.20-0.21Pass
S10.1110.05-0.06Pass 10.55+0.44Fail

This table clearly illustrates how a deviation outside the acceptable range for even one element can indicate the presence of impurities.

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool, it is often used in conjunction with other methods for a comprehensive purity profile.[5] Each technique offers unique advantages and limitations.

TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion and gas detectionElemental composition, purityHigh accuracy for bulk sample, cost-effective, detects inorganic impuritiesDoes not identify specific impurities, requires relatively large sample size
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phasesNumber and relative abundance of componentsHigh sensitivity and resolution for non-volatile compounds, quantitativeRequires reference standards for impurity identification, may not detect all impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation followed by mass analysisMolecular weight of componentsHigh sensitivity and specificity, can identify unknown impuritiesCan be complex to interpret, ionization efficiency varies between compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, quantitativeProvides structural confirmation, can quantify impurities without a reference standard (qNMR)Lower sensitivity than MS, complex spectra for mixtures, may not detect inorganic impurities
Gas Chromatography (GC) Partitioning in a gaseous mobile phasePurity of volatile compoundsExcellent for residual solvent analysisLimited to thermally stable and volatile compounds

Elemental analysis is particularly valuable for detecting non-chromophoric or non-volatile impurities that might be missed by HPLC, and inorganic impurities that are invisible to NMR.[5]

Experimental Protocol: CHNS Analysis

The following is a generalized, step-by-step protocol for the elemental analysis of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid.

I. Sample Preparation
  • Drying: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its melting point for several hours to remove any residual solvents.

  • Homogenization: Gently grind the sample to a fine, homogenous powder using an agate mortar and pestle.

  • Weighing: Accurately weigh 1-3 mg of the homogenized sample into a tin capsule using a calibrated microbalance.[1] The exact weight is critical for accurate percentage calculations.

II. Instrumental Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Sample Introduction: Place the sealed tin capsule into the instrument's autosampler.

  • Combustion: The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion tube rich in oxygen. This process converts the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂).

  • Reduction and Separation: The combustion gases are then passed through a reduction tube to convert nitrogen oxides to N₂. The mixture of gases is subsequently separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

III. Data Analysis
  • The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

  • Compare the experimental percentages to the theoretical values for C₁₆H₁₅NO₄S.

  • Calculate the deviation for each element. If all deviations are within ±0.4%, the sample is considered to have a purity of ≥95%.

Visualizing the Workflow

The following diagrams illustrate the workflow for purity confirmation and the logical relationship between different analytical techniques.

PurityConfirmationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Drying Drying Homogenization Homogenization Drying->Homogenization Weighing Weighing Homogenization->Weighing Combustion Combustion Weighing->Combustion Separation Gas Separation Combustion->Separation Detection Detection Separation->Detection Calculation Calculate % Composition Detection->Calculation Comparison Compare to Theoretical Calculation->Comparison Purity Purity ≥ 95%? Comparison->Purity AnalyticalTechniques Compound Test Compound (3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid) EA Elemental Analysis (Bulk Purity, Inorganic Impurities) Compound->EA HPLC HPLC (Number & Relative Abundance of Impurities) Compound->HPLC LCMS LC-MS (Impurity Identification) Compound->LCMS NMR NMR (Structural Confirmation, qNMR for Purity) Compound->NMR GC GC (Residual Solvents) Compound->GC

Caption: Interrelation of Analytical Techniques for Comprehensive Purity Assessment.

Conclusion

Elemental analysis provides a fundamental and highly reliable method for assessing the bulk purity of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid. [6][7]Its ability to provide a direct, quantitative measure of elemental composition makes it an indispensable tool in the arsenal of the research and development scientist. While no single technique can provide a complete picture of a compound's purity, the data generated from elemental analysis, when used in conjunction with spectroscopic and chromatographic methods, provides a robust and trustworthy foundation for advancing a compound through the drug development pipeline.

References

  • Exeter Analytical Inc. (2010, March 11). Simple, Reliable Method For Determining Sample Purity. Bioprocess Online. [Link]

  • Exeter Analytical Inc. (2009, December 15). Using CHN Microanalysis To Determine Sample Purity. Chemical Online. [Link]

  • Lab Bulletin. CHN Microanalysis: A Key Technique for Sample Characterisation. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, are paramount to ensuring a safe working environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Characterization

The first and most critical step in any disposal protocol is a thorough understanding of the potential hazards associated with the substance. Based on data from structurally similar compounds, such as 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid, we can infer the following potential hazards for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Additionally, sulfonamides as a class can pose risks of kidney damage and other systemic effects upon significant exposure[2]. Benzoic acid and its derivatives, while generally of low toxicity, can be irritating to the skin, eyes, and respiratory system[3][4][5].

Table 1: Inferred Hazard Classification

Hazard ClassCategoryGHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Given these potential hazards, 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE) and Spill Management

Prior to handling the compound for disposal, it is imperative to be equipped with the appropriate PPE. In the event of a spill, a well-defined management plan is crucial to mitigate exposure and contamination.

Required Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Isolate: Clear the immediate area of all personnel and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container[2]. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste[6].

Step-by-Step Disposal Protocol

The guiding principle for chemical waste management is "cradle-to-grave," meaning the generator is responsible for the waste from its creation to its final disposal[7]. The following protocol outlines the necessary steps for the safe disposal of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid.

Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant chemical waste disposal.

  • Solid Waste:

    • Carefully place any solid 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid into a clearly labeled, sealed container designated for solid hazardous chemical waste.

    • Any materials that have come into contact with the compound, such as weighing papers, contaminated gloves, or pipette tips, must also be disposed of in this container[8].

  • Liquid Waste (Solutions):

    • Do not discharge any solution containing 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid into the sewer system[3][9].

    • Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

Container Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid," and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed")[10][11].

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong bases[9][12].

Final Disposal

The final disposal of hazardous waste must be conducted through proper channels.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

  • Licensed Contractor: The EHS department will then coordinate with a licensed hazardous waste disposal contractor for final disposal.

  • Incineration: The recommended method for the disposal of this type of compound is high-temperature incineration in a chemical incinerator equipped with a scrubber to ensure complete destruction[8].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid.

DisposalWorkflow start Start: Have 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid waste assess_hazards Assess Hazards (Solid/Liquid, Contaminated Materials) start->assess_hazards ppe Don Appropriate PPE assess_hazards->ppe segregate_waste Segregate Waste into Designated Containers ppe->segregate_waste label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazards segregate_waste->label_container store_waste Store in Secure, Ventilated Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end_disposal Final Disposal via Licensed Contractor (Incineration) contact_ehs->end_disposal

Caption: Disposal workflow for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid.

Conclusion

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice. By implementing this comprehensive disposal plan for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, we uphold our commitment to the safety of our personnel and the preservation of our environment.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PMC.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager.
  • 4-Sulfamoylbenzoic Acid Safety Data Sheet. (2015, July 15). Spectrum Chemical.
  • 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. PubChem.
  • 4-Sulfamoylbenzoic acid. Santa Cruz Biotechnology.
  • 4-Sulfamoylbenzoic acid Safety Data Sheet. (2007, January 15).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.